REACTION_CXSMILES
|
Cl[C:2]1[C:3](NC(=S)COC)=[C:4]2[C:9](=[CH:10][C:11]=1Cl)[N:8]=[C:7](OC)[C:6](OC)=[N:5]2.C(NN)(=O)C1C=CC=NC=1>[Hg]=O.O1CCOCC1>[N:5]1[C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=[CH:7][CH:6]=1
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Name
|
6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline
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Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)NC(COC)=S
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Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)(=O)NN
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Name
|
|
Quantity
|
15.1 g
|
Type
|
catalyst
|
Smiles
|
[Hg]=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the mixture was filtered through ARBOCEL (trade mark)
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Type
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FILTRATION
|
Details
|
filter aid
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Type
|
WASH
|
Details
|
the residue washed with dichloromethane
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a light brown solid which
|
Type
|
CUSTOM
|
Details
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was partitioned between ethyl acetate and 2M aqueous hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×500 mL, 4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 127.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |